molecular formula C9H11N3O B3109414 3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl- CAS No. 172648-58-7

3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl-

Cat. No.: B3109414
CAS No.: 172648-58-7
M. Wt: 177.2 g/mol
InChI Key: KKQIUNASZAWCJV-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl-: is a heterocyclic compound with a molecular formula of C9H11N3O. It is characterized by the presence of an imidazo[4,5-b]pyridine core structure, which is a fused bicyclic system consisting of an imidazole ring and a pyridine ring.

Mechanism of Action

Target of Action

The primary target of 5,7-Dimethyl-3H-Imidazo[4,5-b]pyridine-2-methanol is the Angiotensin II receptor . Angiotensin II is a critical pressor substance of the renin-angiotensin system (RAS), which plays a key role in regulating blood pressure and fluid balance .

Mode of Action

As a nonpeptidic angiotensin II receptor antagonist , 5,7-Dimethyl-3H-Imidazo[4,5-b]pyridine-2-methanol binds to the angiotensin II receptor, blocking the binding of angiotensin II. This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .

Biochemical Pathways

The compound’s action on the angiotensin II receptor affects the renin-angiotensin system (RAS), a crucial biochemical pathway for blood pressure regulation . By blocking the angiotensin II receptor, the compound inhibits the vasoconstrictive effect of angiotensin II, leading to vasodilation. It also reduces aldosterone secretion, decreasing fluid retention and further contributing to blood pressure reduction .

Pharmacokinetics

It’s noted that the compound’s imidazo[4,5-b]pyridine scaffold has been used to develop orally active, long-duration antihypertensive agents . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, contributing to its bioavailability and therapeutic efficacy.

Result of Action

The result of the compound’s action is a reduction in blood pressure . By blocking the angiotensin II receptor, the compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to vasodilation and reduced fluid retention, respectively, both of which contribute to lowering blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-nitropyridine with an imidazole derivative under basic conditions, followed by reduction and subsequent functionalization to introduce the methanol group . The reaction conditions often include the use of solvents such as dimethylformamide and bases like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl- is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer properties. The imidazo[4,5-b]pyridine scaffold is known to interact with various biological targets, making it a versatile template for drug discovery .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical modifications makes it suitable for creating materials with specific properties .

Comparison with Similar Compounds

Uniqueness: 3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl- is unique due to the presence of the methanol group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of various bioactive compounds and materials .

Properties

IUPAC Name

(5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-5-3-6(2)10-9-8(5)11-7(4-13)12-9/h3,13H,4H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQIUNASZAWCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1NC(=N2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201231707
Record name 5,7-Dimethyl-3H-imidazo[4,5-b]pyridine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172648-58-7
Record name 5,7-Dimethyl-3H-imidazo[4,5-b]pyridine-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172648-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dimethyl-3H-imidazo[4,5-b]pyridine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl-
Reactant of Route 2
3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl-
Reactant of Route 3
3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl-
Reactant of Route 4
3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl-
Reactant of Route 5
3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl-
Reactant of Route 6
3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl-

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